molecular formula C21H22N2O4S B2869489 5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 852451-78-6

5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2869489
CAS No.: 852451-78-6
M. Wt: 398.48
InChI Key: QYAWGXXTGREKAJ-UHFFFAOYSA-N
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Description

5-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a heterocyclic compound belonging to the benzothiazepine class. Its structure comprises a seven-membered thiazepine ring fused to a benzene moiety, with a 1,1-dioxide functional group, a phenyl substituent at position 2, and a 2-oxo-2-(pyrrolidin-1-yl)ethyl group at position 4. Synthetic routes typically involve cyclization of thioamide precursors followed by oxidation to the sulfone derivative and functionalization of the side chains .

Properties

IUPAC Name

1,1-dioxo-5-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c24-20-14-19(16-8-2-1-3-9-16)28(26,27)18-11-5-4-10-17(18)23(20)15-21(25)22-12-6-7-13-22/h1-5,8-11,19H,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAWGXXTGREKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS Number: 852451-78-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O4SC_{21}H_{22}N_{2}O_{4}S, with a molecular weight of 398.5 g/mol. The structure features a benzo[b][1,4]thiazepine core, which is known for its diverse biological activities.

PropertyValue
CAS Number852451-78-6
Molecular FormulaC21H22N2O4S
Molecular Weight398.5 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit promising anticancer properties. Notably, compounds with similar structural motifs have been tested against various cancer cell lines.

Case Study: Anticancer Activity Against A549 Cells

A study evaluated the anticancer activity of several derivatives using the A549 human lung adenocarcinoma cell line. The compounds were subjected to an MTT assay to assess cell viability post-treatment.

  • Methodology : Cells were treated with a fixed concentration (100 µM) for 24 hours.
  • Results :
    • Compounds showed variable cytotoxicity depending on their structural modifications.
    • Some derivatives reduced A549 cell viability significantly (to as low as 61%).
    • The incorporation of specific substituents (e.g., halogens) enhanced anticancer activity compared to the parent compound.

The findings suggest that structural modifications can lead to enhanced anticancer efficacy, making this class of compounds attractive for further development in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have been investigated for their antimicrobial activities against multidrug-resistant pathogens.

Case Study: Antimicrobial Screening

The antimicrobial activity was assessed against various resistant strains such as Staphylococcus aureus and Escherichia coli.

  • Methodology : Compounds were screened for their effectiveness against clinically significant pathogens.
  • Results :
    • Certain derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
    • The structure-dependence of activity was evident, with specific substitutions leading to increased potency against resistant strains.

These results indicate that the compound's derivatives could serve as lead compounds in the development of new antimicrobial agents targeting resistant bacteria .

Comparison with Similar Compounds

Mechanistic and Pharmacological Insights

The superior activity of This compound is hypothesized to arise from dual mechanisms:

Ion Channel Modulation : The 1,1-dioxide group enhances electron-withdrawing effects, stabilizing interactions with voltage-gated sodium or potassium channels.

Receptor Binding : The pyrrolidinyl-oxo side chain may interact with adrenergic or serotonergic receptors implicated in arrhythmia pathophysiology.

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